Methyl 5-bromo-2-methylthiophene-3-carboxylate
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Overview
Description
“Methyl 5-bromo-2-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 g/mol . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 . The Canonical SMILES is CC1=CC(=C(S1)Br)C(=O)OC . These codes provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-methylthiophene-3-carboxylate” is a liquid at room temperature . It has a topological polar surface area of 54.5 Ų and a XLogP3-AA value of 2.9 . The exact mass and monoisotopic mass of the compound are both 233.93501 g/mol .Scientific Research Applications
Palladium-Catalyzed Arylation Reactions : Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are useful in palladium-catalyzed direct arylation of heteroaromatics. This method prevents the formation of dimers or oligomers, allowing the synthesis of biheteroaryls in high yields and is applicable to a wide variety of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).
Organic Electronic Materials : The selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes. This method is significant for preparing functional organic electronic materials (Vamvounis & Gendron, 2013).
Preparation Process : A safe and efficient process has been developed for the preparation of ethyl 2-methylthiophene-3-carboxylate, highlighting operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).
Synthesis of Novel Compounds : Research includes the synthesis of novel compounds like 5-methylthieno[2',3':5,6]pyrimido-[2,1-a]isoindol-4(5H)-one from reactions involving methyl 3-aminothiophene-2-carboxylate (Kysil, Voitenko, & Wolf, 2008).
Photochromic Materials : Studies on the synthesis of photochromic dithienylethene compounds from 2-methylthiophene derivatives have been conducted, which is significant for material science applications (Liu, Yang, & Yu, 2008).
Cytotoxicity and Crystal Structure : Research on the synthesis of novel compounds, such as methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate and related compounds, includes their crystal structure and cytotoxicity analysis, relevant in pharmacological studies (Huang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-2-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLUIHOYXGOSFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728102 |
Source
|
Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methylthiophene-3-carboxylate | |
CAS RN |
1259396-11-6 |
Source
|
Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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